molecular formula C21H20N2O3S B2804553 3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid

3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid

货号: B2804553
分子量: 380.5 g/mol
InChI 键: OUAZWUKQRHZQNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid (CAS 1374325-56-0) is a high-purity chemical compound for research use. With a molecular formula of C21H20N2O3S and a molecular weight of 380.46 g/mol, this solid powder should be stored dry and dark at 0-4°C for short-term or -20°C for long-term stability . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles. The benzothiazole moiety is a common feature in compounds with significant biological activity, including antidiabetic and enzyme inhibitory effects . Specifically, structural analogs based on the benzothiazole pharmacophore have demonstrated potent inhibitory activity against enzymes like α-amylase and α-glucosidase, suggesting potential application in metabolic disorder research . Furthermore, benzothiazole-phenyl-based compounds are investigated as dual inhibitors for targets such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a promising polypharmacology approach for pain and inflammation research . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-12-2-9-17-18(10-12)27-20(23-17)13-5-7-16(8-6-13)22-19(24)14-3-4-15(11-14)21(25)26/h2,5-10,14-15H,3-4,11H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAZWUKQRHZQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

合成路线和反应条件

C3001a 的合成涉及多个步骤,从苯并噻唑衍生物的制备开始。主要步骤包括:

    苯并噻唑核的形成: 这涉及 2-氨基苯硫酚与合适的醛或酮环化以形成苯并噻唑环。

    苯基的连接: 然后通过亲核芳香取代反应将苯并噻唑核与苯基偶联。

    环戊烷羧酸的形成: 最后一步涉及环戊烷羧酸部分的形成,这是通过包括酯化和水解的一系列反应实现的。

工业生产方法

C3001a 的工业生产很可能涉及优化上述合成路线以确保高收率和纯度。这可能包括使用自动化合成设备和严格的质量控制措施来监测反应条件和产品质量。

化学反应分析

反应类型

C3001a 经历了几种类型的化学反应,包括:

    氧化: 该化合物可以被氧化以形成各种衍生物,具体取决于所使用的氧化剂。

    还原: 还原反应可以改变 C3001a 中存在的官能团,可能改变其生物活性。

    取代: 亲核和亲电取代反应可以将新的官能团引入分子。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 经常使用氢化铝锂和硼氢化钠等还原剂。

    取代: 在各种条件下使用卤素、烷基化剂和酰化剂等试剂来实现取代反应。

主要产物

从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化或羧基化衍生物,而取代反应可以引入各种官能团。

科学研究应用

C3001a 在科学研究中具有广泛的应用:

    化学: 它被用作模型化合物来研究钾离子通道的激活及其在细胞过程中的作用。

    生物学: 研究人员使用 C3001a 研究钾离子通道在各种生物系统中的生理和病理作用。

    医学: 该化合物正在研究其在疼痛、炎症和神经退行性疾病等疾病中的潜在治疗作用。

    工业: C3001a 可用于开发新药以及作为药物发现研究中的工具。

作用机制

C3001a 通过激活双孔域钾离子通道 K2P2.1/TREK1 和 K2P10.1/TREK2 发挥作用。这些通道有助于调节钾离子跨细胞膜的流动,这对维持静息膜电位和调节细胞兴奋性至关重要。 通过增加表达这些通道的细胞中的电流幅度,C3001a 可以降低细胞兴奋性,从而导致诸如降低疼痛感知和炎症等作用 .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Target Key Findings
3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid Benzothiazole + cyclopentanecarboxylic acid 6-Methylbenzothiazole, carbamoyl linkage TREK-1/2 channels Selective TREK activation (EC₅₀ = 3.1 μM for TREK-1); analgesic in chronic pain models
Urea derivatives (11a–11o, e.g., 11c, 11m) Thiazole + piperazine + urea Varied aryl substituents (Cl, CF₃, OCH₃, etc.) Unspecified kinase targets High yields (83–88%); moderate mass range (m/z 466–602); activity not linked to TREK
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Spirocyclic oxa-aza + cyclopentane Dimethylamino-phenyl, hydroxyl-phenyl Synthetic intermediates Structural complexity for organic synthesis; no direct pharmacological data
Thiazol-5-ylmethyl carbamates (PF 43(1)) Thiazole + carbamate Hydroperoxypropan-2-yl, ethoxycarbonyl Enzymatic targets Complex structures for drug development; mechanism undefined

Critical Analysis

Selectivity for TREK Channels :

  • C3001a’s 6-methylbenzothiazole group is critical for TREK selectivity. In contrast, urea derivatives (e.g., 11c, 11m) with halogenated aryl groups or trifluoromethyl substituents lack specificity for K2P channels, suggesting that the benzothiazole-carboxylic acid scaffold is essential for TREK interaction .

Pharmacodynamic Efficacy: C3001a reduces mechanical allodynia in rodent models at 10 mg/kg, outperforming non-selective K2P modulators.

Synthetic Accessibility :

  • Urea derivatives () are synthesized in high yields (83–88%) via straightforward coupling reactions, whereas C3001a requires multi-step synthesis, including cyclopentane ring formation and benzothiazole functionalization .

Structural Flexibility :

  • The spirocyclic derivatives () demonstrate the versatility of cyclopentanecarboxylic acid frameworks but lack the carbamoyl linkage and methylbenzothiazole group necessary for TREK activation .

生物活性

3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid, commonly referred to as C3001a, is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article delves into the biological properties of C3001a, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C22H24N2O3S
  • Molecular Weight : 388.44 g/mol
  • CAS Number : 299164-58-2

C3001a acts primarily as an activator of two-pore domain potassium channels , specifically K2P2.1 (TREK1) and K2P10.1 (TREK2). These channels play critical roles in regulating neuronal excitability and are implicated in pain perception and neurogenic inflammation .

Targeted Channels

  • TREK Channels : C3001a selectively binds to TREK channels, reducing the excitability of nociceptive neurons, which is crucial for managing pain without the side effects associated with opioids .

1. Analgesic Effects

C3001a has demonstrated significant analgesic properties in various models:

  • In a mouse model of neuropathic pain, it alleviated spontaneous pain and cold hyperalgesia.
  • It also reduced mechanical allodynia and inflammation in models of acute pancreatitis .

2. Antitumor Activity

The compound has shown promising results in inhibiting tumor cell proliferation:

  • Various thiazole derivatives, including those related to C3001a, have been reported to induce apoptosis in cancer cell lines through mechanisms such as upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

3. Antioxidant and Anti-inflammatory Properties

C3001a exhibits antioxidant activity that may contribute to its anti-inflammatory effects:

  • Thiazole derivatives have been noted to inhibit COX enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Farag et al. (2012)Identified thiazole derivatives with significant anticonvulsant properties, indicating a broad spectrum of activity for compounds related to C3001a .
Recent Pharmacological StudiesHighlighted the selective activation of TREK channels by C3001a as a novel mechanism for analgesia without opioid-like side effects .

Pharmacokinetics

C3001a's solubility profile suggests it is slightly soluble in water but more soluble in alcohol and ether. This property may influence its bioavailability and therapeutic efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。